molecular formula C6H9NO3S B114672 5-Ethylfuran-2-sulfonamide CAS No. 142294-57-3

5-Ethylfuran-2-sulfonamide

Cat. No.: B114672
CAS No.: 142294-57-3
M. Wt: 175.21 g/mol
InChI Key: GFKFCVKYGMKSMP-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-sulfonamide is an organosulfur compound characterized by the presence of a furan ring substituted with an ethyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-sulfonamide typically involves the reaction of 5-ethylfuran with sulfonamide reagents. One common method is the reaction of 5-ethylfuran with chlorosulfonic acid to form 5-ethylfuran-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Ethylfuran-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiviral Applications

Recent studies have demonstrated that sulfonamides, including derivatives like 5-Ethylfuran-2-sulfonamide, exhibit significant antiviral properties. Research has shown that sulfonamide compounds can be designed to target various viral infections effectively:

  • Broad-Spectrum Antiviral Activity : Sulfonamides have been synthesized to combat viruses such as coxsackievirus B, enteroviruses, and SARS-CoV-2. For instance, certain sulfonamide derivatives have shown promising IC50 values against SARS-CoV-2, indicating their potential as therapeutic agents against COVID-19 .
  • Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication through interference with viral proteins or enzymes. For example, specific sulfonamide derivatives have been reported to inhibit glycoproteins essential for viral entry .

Antibacterial Applications

Sulfonamides have a long history of use as antibacterial agents due to their ability to inhibit bacterial growth by interfering with folic acid synthesis:

  • Resistance Overcoming : New derivatives of sulfonamides are being developed to overcome existing bacterial resistance. For example, modifications in the chemical structure of sulfonamide compounds have led to increased potency against resistant strains .
  • Clinical Relevance : The use of sulfonamides in clinical settings has shown a decline in infection rates historically, particularly during World War II when they were used extensively to treat infections and reduce mortality .

Antitumor and Other Biological Activities

Beyond antiviral and antibacterial properties, this compound may also exhibit antitumor activity:

  • Antitumor Properties : Some sulfonamide derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds that act as carbonic anhydrase inhibitors are being studied for their potential in cancer therapy .
  • Diverse Biological Activities : Sulfonamides are also being explored for other therapeutic effects, including anti-inflammatory and antiepileptic activities. Their versatility makes them valuable candidates in drug design and development .

Synthesis and Molecular Modeling

The synthesis of this compound involves various methodologies that enhance its bioactivity:

  • Synthetic Approaches : The compound can be synthesized through reactions involving furan derivatives and sulfonyl chlorides. This allows for the introduction of different functional groups that can enhance its biological properties .
  • Molecular Modeling Studies : Computational studies play a crucial role in predicting the behavior of these compounds at the molecular level. Techniques such as DFT (Density Functional Theory) are employed to understand the electronic properties of synthesized derivatives .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated significant inhibition against SARS-CoV-2 with an IC50 of 0.8 µM .
Study 2Antibacterial ResistanceDeveloped novel derivatives overcoming resistance with enhanced antibacterial activity .
Study 3Antitumor PotentialIdentified as a promising candidate for targeting carbonic anhydrase in cancer therapy .

Mechanism of Action

The mechanism of action of 5-Ethylfuran-2-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Ethylfuran-2-sulfonamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and overall stability, making it distinct from its methyl, propyl, and butyl analogs .

Biological Activity

5-Ethylfuran-2-sulfonamide is a compound that belongs to the sulfonamide class, which has been widely researched for its biological activities, particularly in antibacterial and antifungal applications. This article delves into the biological activity of this compound, summarizing its antimicrobial properties, antioxidant activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with an ethyl group and a sulfonamide functional group. The structural formula can be represented as follows:

C7H9NO2S\text{C}_7\text{H}_9\text{N}\text{O}_2\text{S}

This structure plays a crucial role in its biological interactions, particularly in enzyme inhibition and antimicrobial mechanisms.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This inhibition affects DNA synthesis and cell division, rendering them bacteriostatic rather than bactericidal .

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) μM
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Note: Values are indicative based on comparative studies with other sulfonamides .

Antioxidant Activity

Recent studies have also explored the antioxidant potential of sulfonamide derivatives, including this compound. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate radical scavenging activity.

Table 2: Antioxidant Activity of this compound

Compound IC50 (mM)
This compound1.25

The antioxidant activity suggests that this compound can scavenge free radicals, which may contribute to its therapeutic effects in oxidative stress-related conditions .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. The sulfonamide moiety competes with PABA for binding to dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action disrupts nucleic acid synthesis and ultimately inhibits bacterial growth .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamides against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant infections .
  • Antioxidant Properties : In vitro studies demonstrated that the antioxidant properties of sulfonamides could mitigate oxidative damage in cellular models, suggesting their potential use in adjunct therapies for conditions like cancer and neurodegenerative diseases .
  • Inhibition of Carbonic Anhydrase : Recent research has shown that five-membered heterocyclic sulfonamides can selectively inhibit carbonic anhydrase isoforms, which play roles in various physiological processes including respiration and acid-base balance. This opens avenues for therapeutic applications beyond traditional antibiotic uses .

Properties

IUPAC Name

5-ethylfuran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKFCVKYGMKSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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